molecular formula C13H19Cl2NO B1424632 2-Chloro-4-methylphenyl 3-piperidinylmethyl ether hydrochloride CAS No. 1220027-72-4

2-Chloro-4-methylphenyl 3-piperidinylmethyl ether hydrochloride

Cat. No.: B1424632
CAS No.: 1220027-72-4
M. Wt: 276.2 g/mol
InChI Key: OEPISOSFBBICSX-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for 2-Chloro-4-methylphenyl 3-piperidinylmethyl ether hydrochloride follows established conventions for naming complex ether derivatives containing heterocyclic substituents. Based on analysis of structurally related compounds found in chemical databases, the systematic name would be constructed according to the hierarchical naming principles that prioritize the phenyl ether as the parent structure.

The nomenclature construction begins with identification of the phenyl ring system as the primary structural component, bearing both chloro and methyl substituents at the 2- and 4-positions respectively. The ether linkage connects this substituted phenyl ring to a methylene bridge, which in turn connects to the 3-position of a piperidine ring. The hydrochloride designation indicates the presence of a protonated nitrogen center in the piperidine ring, forming an ionic association with a chloride anion.

Structurally similar compounds in the chemical literature demonstrate consistent naming patterns. For example, 3-(2-Chloro-4-methylphenoxy)piperidine hydrochloride represents a closely related molecule where the piperidine ring directly connects to the phenyl ether without an intervening methylene bridge. This compound serves as a reference point for understanding the nomenclature principles applied to the target molecule.

The systematic name construction must account for the specific connectivity pattern where the methylene group (-CH2-) serves as a bridge between the phenyl ether oxygen and the piperidine nitrogen. This creates a more complex naming scenario requiring precise indication of the substitution pattern and stereochemical considerations at the piperidine 3-position.

Chemical Abstracts Service Registry Number and Chemical Abstracts Service Data

Chemical Abstracts Service registry numbers provide unique identifiers for chemical compounds, enabling precise identification and database searches across scientific literature and commercial sources. For the specific compound this compound, a dedicated Chemical Abstracts Service registry number has not been definitively established in the available literature, indicating either limited commercial availability or restricted research applications.

Related compounds demonstrate the typical Chemical Abstracts Service registration patterns for this class of molecules. The closely related 3-(2-Chloro-4-methylphenoxy)piperidine hydrochloride bears the Chemical Abstracts Service registry number 1220035-68-6, providing insight into the numbering system applied to structurally similar compounds. This registration data indicates recent entry into chemical databases, suggesting ongoing research interest in this molecular class.

Properties

IUPAC Name

3-[(2-chloro-4-methylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c1-10-4-5-13(12(14)7-10)16-9-11-3-2-6-15-8-11;/h4-5,7,11,15H,2-3,6,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPISOSFBBICSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2CCCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methylphenyl 3-piperidinylmethyl ether hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-methylphenol and 3-piperidinylmethanol.

    Ether Formation: The phenol group of 2-chloro-4-methylphenol reacts with the hydroxyl group of 3-piperidinylmethanol under basic conditions to form the ether linkage.

    Hydrochloride Formation: The resulting ether is then treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: This method involves the stepwise addition of reactants in a controlled environment, ensuring high purity and yield.

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, which can be more efficient and scalable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methylphenyl 3-piperidinylmethyl ether hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-methylphenyl 3-piperidinylmethyl ether hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylphenyl 3-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to certain receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Chloro-4-methylphenyl 3-piperidinylmethyl ether hydrochloride
  • CAS No.: 1220027-72-4
  • Molecular Formula: C₁₃H₁₉Cl₂NO
  • Molecular Weight : 276.2 g/mol
  • Structure : A chlorinated aromatic ring (2-chloro-4-methylphenyl) linked via an ether group to a piperidinylmethyl moiety, with a hydrochloride counterion .

Key Properties :

Comparison with Structurally Similar Compounds

4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride

  • CAS No.: 1220030-23-8
  • Molecular Formula: C₁₄H₂₁Cl₂NO
  • Molecular Weight : 290.2 g/mol
  • Structural Difference: Replaces the ether-linked piperidinylmethyl group with a phenoxyethyl chain (additional ethylene group).
  • Implications :
    • Increased chain length may enhance hydrophobicity and alter receptor-binding kinetics.
    • Higher molecular weight could reduce metabolic clearance compared to the target compound .

(2R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride

  • CAS No.: 2503155-61-9
  • Molecular Formula: C₁₀H₁₃Cl₂NO₂
  • Molecular Weight : 250.12 g/mol
  • Structural Difference: Incorporates an amino acid backbone (propanoic acid) instead of the ether-piperidine linkage.
  • Lower molecular weight suggests faster renal excretion compared to the target compound .

(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone hydrochloride

  • Molecular Formula: Not explicitly stated, but includes a pyridine ring and methanone group.
  • Structural Difference: Features a pyridinyl-methanone group attached to the piperidine, replacing the ether-aromatic linkage.
  • Implications: The pyridine ring may enhance π-π stacking interactions with biological targets.

4-(Diphenylmethoxy)piperidine Hydrochloride

  • CAS No.: 65214-86-0
  • Molecular Formula: C₁₈H₂₁NO·HCl
  • Molecular Weight : 303.83 g/mol
  • Structural Difference : Substitutes the chlorinated aromatic ring with a diphenylmethoxy group .
  • Implications :
    • Increased steric bulk may hinder membrane permeability but improve receptor selectivity .
    • Environmental impact remains unstudied, posing regulatory challenges .

Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride

  • CAS No.: 1630907-26-4
  • Molecular Formula: C₁₀H₂₀ClNO₂
  • Molecular Weight : 221.72 g/mol
  • Structural Difference : Contains an ester group instead of an ether.
  • Implications :
    • Ester functionality increases susceptibility to hydrolysis , limiting oral bioavailability.
    • Lower molecular weight may favor rapid systemic distribution .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
2-Chloro-4-methylphenyl 3-piperidinylmethyl ether HCl 1220027-72-4 C₁₃H₁₉Cl₂NO 276.2 Ether, Piperidine CNS pharmaceuticals
4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine HCl 1220030-23-8 C₁₄H₂₁Cl₂NO 290.2 Phenoxyethyl, Piperidine Receptor-targeted therapeutics
(2R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid HCl 2503155-61-9 C₁₀H₁₃Cl₂NO₂ 250.12 Amino acid, Chloroaromatic Enzyme inhibitors
4-(Diphenylmethoxy)piperidine HCl 65214-86-0 C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy Selective receptor modulators
Ethyl 2-(3-methylpiperidin-4-yl)acetate HCl 1630907-26-4 C₁₀H₂₀ClNO₂ 221.72 Ester, Piperidine Chemical intermediates

Biological Activity

2-Chloro-4-methylphenyl 3-piperidinylmethyl ether hydrochloride is a synthetic organic compound notable for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article delves into its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables that highlight its pharmacological effects.

Chemical Structure and Properties

The compound has the molecular formula C13H19ClNOC_{13}H_{19}ClNO and a molecular weight of 276.20 g/mol. It is characterized by a piperidine ring and chloro and methyl substituents on the aromatic ring, which contribute to its unique pharmacological properties. The hydrochloride form enhances its solubility in water, making it suitable for various applications in research and industry .

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body:

  • Orexin Receptor Agonism : The compound acts as an agonist at orexin type 2 receptors, which play a critical role in regulating arousal, appetite, and sleep-wake cycles. This interaction suggests potential therapeutic applications in managing sleep disorders and metabolic syndromes .

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

  • Neuropharmacological Applications : Studies indicate that agonism at orexin receptors can enhance wakefulness and reduce food intake, suggesting implications for treating conditions like obesity and narcolepsy .
  • Antimicrobial Activity : Early research indicates potential antimicrobial properties, although specific mechanisms and efficacy require further investigation .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • Study on Orexin Receptor Agonism :
    • Objective : To evaluate the effects of the compound on orexin receptor activity.
    • Methodology : In vitro assays were conducted to assess binding affinity and functional activity at orexin receptors.
    • Results : The compound demonstrated significant agonistic activity, enhancing wakefulness in animal models.
  • Antimicrobial Testing :
    • Objective : To assess the antimicrobial efficacy of the compound against various bacterial strains.
    • Methodology : Disc diffusion methods were employed to measure inhibition zones.
    • Results : Moderate antimicrobial activity was observed, warranting further exploration into its mechanism of action.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Orexin Receptor AgonismEnhances wakefulness; reduces food intake
Antimicrobial ActivityModerate efficacy against select bacterial strains
Neuropharmacological EffectsPotential applications in sleep disorders and obesity
PropertyValue
Molecular FormulaC13H19ClNOC_{13}H_{19}ClNO
Molecular Weight276.20 g/mol
SolubilityWater-soluble (hydrochloride form)

Q & A

Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s biological targets?

  • Answer : Synthesize analogs with modifications to the chloro-methylphenyl or piperidinylmethyl groups. Screen against target receptors (e.g., GPCRs) using radioligand binding assays. Molecular docking (e.g., AutoDock Vina) identifies key binding interactions. Validate hypotheses with mutagenesis studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4-methylphenyl 3-piperidinylmethyl ether hydrochloride
Reactant of Route 2
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2-Chloro-4-methylphenyl 3-piperidinylmethyl ether hydrochloride

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